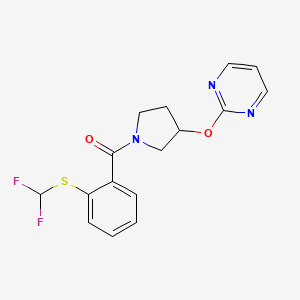

(2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2S/c17-15(18)24-13-5-2-1-4-12(13)14(22)21-9-6-11(10-21)23-16-19-7-3-8-20-16/h1-5,7-8,11,15H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSUVMTAAZDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone , with the molecular formula , is a significant research subject due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, primarily in the context of cancer research and antimicrobial properties. The following sections detail these findings.

Antitumor Activity

-

Mechanism of Action : The compound has demonstrated inhibitory effects on several key cancer-related pathways. It targets:

- BRAF(V600E) kinase, which is pivotal in melanoma.

- EGFR pathways, influencing cell proliferation and survival.

- Case Studies :

Antimicrobial Properties

- Activity Spectrum : The compound exhibits promising activity against both gram-positive and gram-negative bacteria, as well as certain fungi.

- Research Findings :

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Difluoromethyl Group : Enhances lipophilicity and cellular uptake.

- Pyrimidine Moiety : Contributes to receptor binding affinity and specificity.

| Structural Feature | Impact on Activity |

|---|---|

| Difluoromethyl Group | Increased potency against target kinases |

| Pyridine/Pyrimidine Ring | Enhanced binding to biological targets |

| Pyrrolidine Linkage | Improved solubility and membrane permeability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several analogs:

Physicochemical Properties

Data from analogs suggest trends in molecular weight, melting points, and solubility:

Key Observations:

- Melting Points: Pyrimidine derivatives (e.g., Example 62) exhibit higher melting points (~227°C) compared to pyrrolidinyl methanones (~134–190°C), likely due to stronger intermolecular interactions in pyrimidine-containing compounds .

- Molecular Weight : The target compound (estimated MW ~356–460) aligns with analogs in the 250–560 range, suggesting moderate solubility in organic solvents .

- Electron-Withdrawing Groups: The difluoromethylthio group in the target compound may confer greater lipophilicity compared to hydroxy or methylamino substituents in analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrrolidine-pyrrolidinone core with functionalized aromatic groups. Key steps may include:

- Nucleophilic substitution to introduce the pyrimidin-2-yloxy group onto the pyrrolidine ring .

- Thioether formation between the difluoromethylthio moiety and the phenyl ring under controlled pH (e.g., using NaH or K₂CO₃ as base) .

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reactivity. Reactions are monitored via TLC or HPLC .

- Optimization : Temperature (40–80°C), catalyst screening (e.g., Pd for cross-couplings), and stoichiometric ratios (1:1.2 for nucleophilic steps) improve yield .

Q. How do pH and temperature influence the compound’s stability during storage and experiments?

- Methodological Answer :

- pH Stability : The compound is sensitive to acidic conditions (pH < 4), which may hydrolyze the pyrrolidinone ring. Neutral to slightly basic buffers (pH 6–8) are recommended for aqueous solutions .

- Temperature : Degrades above 60°C; storage at –20°C in inert atmospheres (N₂ or Ar) preserves integrity. Thermal stability assays (TGA/DSC) confirm decomposition thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrimidinyloxy protons at δ 8.3–8.5 ppm; difluoromethylthio at δ 5.1–5.3 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺ expected ~430 m/z) and fragmentation patterns .

- IR : Carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide structural modifications?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinase enzymes). The pyrimidinyloxy group shows π-π stacking with ATP-binding pockets .

- QSAR Analysis : Replace the difluoromethylthio group with –CF₃ or –SCF₃ to enhance lipophilicity (logP increases by ~0.5 units) and target affinity .

- MD Simulations : Simulate stability in biological membranes (e.g., POPC bilayers) to assess bioavailability .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic attack?

- Methodological Answer :

- Oxidation : The thioether (–S–CF₂H) is oxidized to sulfoxide (–SO–CF₂H) under H₂O₂ or O₂, confirmed by LC-MS. Radical scavengers (e.g., BHT) mitigate degradation .

- Nucleophilic Attack : The pyrrolidinone carbonyl is reactive toward amines (e.g., in buffer solutions), forming Schiff bases. Steric shielding via bulky substituents reduces reactivity .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to normalize IC₅₀ values .

- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolites that may interfere with activity measurements (e.g., CYP3A4-mediated oxidation) .

- Dose-Response Curves : Validate non-linear regression models (e.g., Hill equation) to account for allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.